molecular formula C18H14Cl2N2O3S B2484883 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 325981-36-0

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B2484883
CAS No.: 325981-36-0
M. Wt: 409.28
InChI Key: BHJXYRVHDDDCMO-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate thiourea, which then cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted thiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the 3,5-dimethoxybenzamide moiety.

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S/c1-24-12-5-10(6-13(8-12)25-2)17(23)22-18-21-16(9-26-18)14-4-3-11(19)7-15(14)20/h3-9H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJXYRVHDDDCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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